![molecular formula C19H19NO2 B5119698 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5119698.png)
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline, also known as DMEQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging cellular structures. 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been shown to be highly selective for lipid membranes and can be used to visualize the structure and dynamics of these membranes in living cells.
Mécanisme D'action
The mechanism of action of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline is not fully understood, but it is thought to involve its interaction with lipid membranes. 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been shown to insert into lipid bilayers and to affect the fluidity and permeability of these membranes. This may explain its ability to act as a fluorescent probe for lipid membranes.
Biochemical and physiological effects:
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have a variety of biochemical and physiological effects, including its ability to affect lipid membrane structure and dynamics. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes. In addition, 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline in lab experiments is its specificity for lipid membranes. This makes it a valuable tool for studying the structure and dynamics of these membranes in living cells. However, there are also some limitations to its use, including its potential toxicity and the need for careful optimization of experimental conditions.
Orientations Futures
There are many potential future directions for research on 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. One area of interest is the development of new fluorescent probes based on the structure of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. These probes could be used to visualize other cellular structures or to study the interactions between different molecules in living cells. Another area of interest is the development of new methods for synthesizing 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline or related compounds, which could lead to improved purity and yield. Finally, there is also potential for the use of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline in drug development, particularly in the area of cancer therapeutics.
Méthodes De Synthèse
The synthesis of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline involves several steps, including the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 8-chloroquinoline in the presence of a base to form 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. The purity of the compound can be improved through recrystallization or column chromatography.
Propriétés
IUPAC Name |
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-8-9-15(2)18(13-14)22-12-11-21-17-7-3-5-16-6-4-10-20-19(16)17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIMAWLNXFELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2,5-Dimethylphenoxy)ethoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


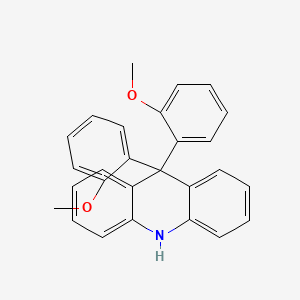

![2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5119643.png)
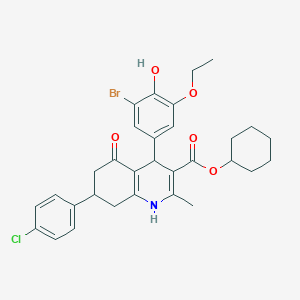
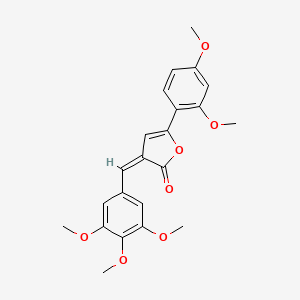
![8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)
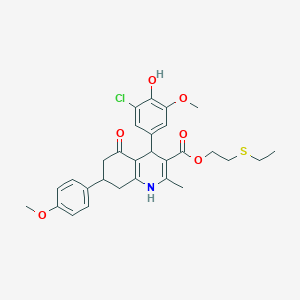
![N-[4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B5119677.png)
methyl]amine](/img/structure/B5119705.png)
![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)
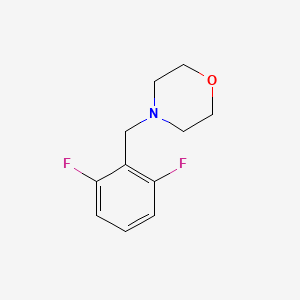
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5119736.png)